7-Methoxy-4-azaspiro[2.5]octane hydrochloride
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Overview
Description
7-Methoxy-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C8H15NO.ClH. It is known for its unique spirocyclic structure, which consists of a methoxy group attached to a spiro-fused azaspirooctane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a methoxy-substituted cyclohexanone with an amine to form the spirocyclic structure. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
7-Methoxy-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[2.5]octane hydrochloride
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
Comparison
Compared to similar compounds, 7-Methoxy-4-azaspiro[2.5]octane hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
7-methoxy-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
FFRODWVPIPLGDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC2(C1)CC2.Cl |
Origin of Product |
United States |
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